molecular formula C8H4ClN3 B14014458 3-Chloro-1H-indazole-6-carbonitrile

3-Chloro-1H-indazole-6-carbonitrile

Cat. No.: B14014458
M. Wt: 177.59 g/mol
InChI Key: NUUOFVTXVQHMKX-UHFFFAOYSA-N
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Description

3-Chloro-1H-indazole-6-carbonitrile is a chemical compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This specific compound is characterized by the presence of a chlorine atom at the 3rd position and a cyano group at the 6th position of the indazole ring. Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1H-indazole-6-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloro-1H-indazole with cyanogen bromide in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Mechanism of Action

The mechanism of action of 3-Chloro-1H-indazole-6-carbonitrile depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, indazole derivatives have been shown to inhibit kinases, which are crucial for cell signaling and proliferation . The cyano group can enhance binding affinity to target proteins through hydrogen bonding and electrostatic interactions .

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-1H-indazole-6-carbonitrile: Similar structure with a bromine atom instead of chlorine.

    3-Chloro-1H-indazole-5-carbonitrile: Similar structure with the cyano group at the 5th position.

    1H-Indazole-6-carbonitrile: Lacks the chlorine atom at the 3rd position.

Uniqueness

3-Chloro-1H-indazole-6-carbonitrile is unique due to the specific positioning of the chlorine and cyano groups, which can significantly influence its chemical reactivity and biological activity. The presence of the chlorine atom can enhance the compound’s electrophilicity, making it more reactive in substitution reactions .

Properties

Molecular Formula

C8H4ClN3

Molecular Weight

177.59 g/mol

IUPAC Name

3-chloro-2H-indazole-6-carbonitrile

InChI

InChI=1S/C8H4ClN3/c9-8-6-2-1-5(4-10)3-7(6)11-12-8/h1-3H,(H,11,12)

InChI Key

NUUOFVTXVQHMKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(NN=C2C=C1C#N)Cl

Origin of Product

United States

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